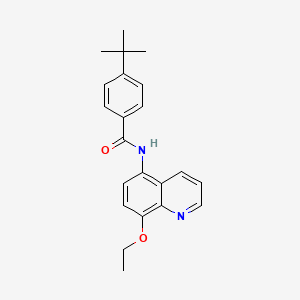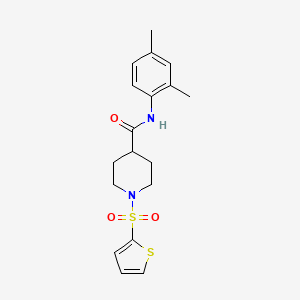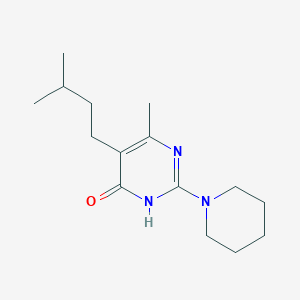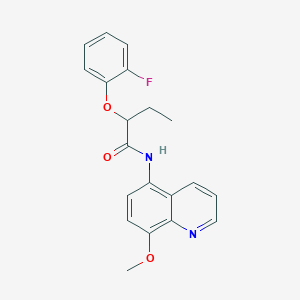
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide est un composé organique synthétique appartenant à la classe des benzamides. Il est caractérisé par la présence d'un groupe tert-butyle, d'un fragment éthoxyquinoléine et d'une structure benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide implique généralement les étapes suivantes :
Formation du fragment quinoléine : Le cycle quinoléine peut être synthétisé par une synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des cétones en présence de catalyseurs acides ou basiques.
Introduction du groupe éthoxy : Le groupe éthoxy peut être introduit par une réaction d'alkylation utilisant l'iodure d'éthyle ou le bromure d'éthyle en présence d'une base comme le carbonate de potassium.
Formation de la structure benzamide : La structure benzamide est formée en faisant réagir le dérivé quinoléine avec le chlorure de 4-tert-butylbenzoyle en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de N-oxydes de quinoléine.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui conduit à la formation de dérivés quinoléine réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe éthoxy peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés quinoléine réduits.
Substitution : Dérivés quinoléine substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Le 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que candidat médicament en raison de sa capacité à interagir avec diverses cibles biologiques.
Science des matériaux : Il peut être utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED) en raison de ses propriétés électroniques uniques.
Études biologiques : Le composé est étudié pour ses activités antimicrobiennes et antivirales potentielles.
Biologie chimique : Il peut être utilisé comme sonde pour étudier les interactions des dérivés quinoléine avec les macromolécules biologiques.
Mécanisme d'action
Le mécanisme d'action du 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines kinases ou interagir avec l'ADN, affectant les processus cellulaires tels que la réplication et la transcription.
Applications De Recherche Scientifique
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.
Chemical Biology: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparaison Avec Des Composés Similaires
Composés similaires
4-tert-butyl-N-(2-méthylquinoléin-8-yl)benzamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthoxy.
4-tert-butyl-N-(2-éthoxyphényl)benzamide : Structure similaire mais avec un groupe éthoxyphényl au lieu d'un groupe éthoxyquinoléine.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide : Contient un cycle thiazole au lieu d'un cycle quinoléine.
Unicité
Le 4-tert-butyl-N-(8-éthoxyquinoléin-5-yl)benzamide est unique en raison de la présence à la fois des fragments éthoxyquinoléine et benzamide, qui confèrent des propriétés électroniques et stériques distinctes. Cette unicité en fait un composé précieux pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-19-13-12-18(17-7-6-14-23-20(17)19)24-21(25)15-8-10-16(11-9-15)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25) |
Clé InChI |
SEKRCQTVRHPCEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338836.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338838.png)
![3,5-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338844.png)
![N-[2-(phenylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338851.png)

![2-Methyl-N-(4-methylphenyl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11338854.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide](/img/structure/B11338875.png)
![Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11338883.png)
![N-(4-bromophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11338884.png)
![4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11338886.png)


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)

